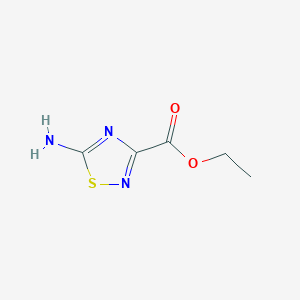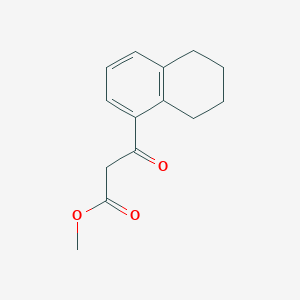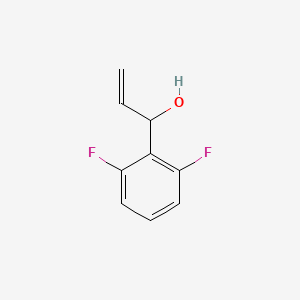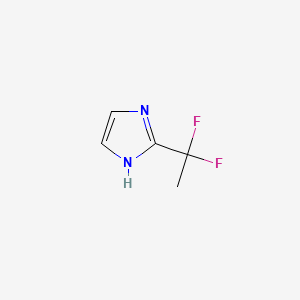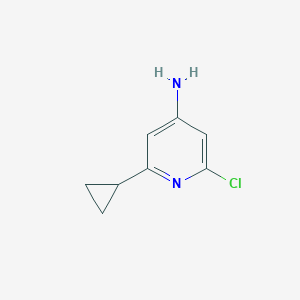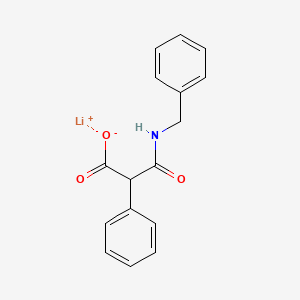
Lithium(1+)ion2-(benzylcarbamoyl)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is a complex organic compound that combines the properties of lithium ions with a benzylcarbamoyl and phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate typically involves the following steps:
Formation of Benzylcarbamoyl Chloride: Benzylamine reacts with phosgene to form benzylcarbamoyl chloride.
Formation of 2-Phenylacetic Acid: Benzyl chloride undergoes a Friedel-Crafts acylation with acetic acid to form 2-phenylacetic acid.
Coupling Reaction: Benzylcarbamoyl chloride reacts with 2-phenylacetic acid in the presence of a base such as triethylamine to form 2-(benzylcarbamoyl)-2-phenylacetate.
Lithium Salt Formation: The final step involves the reaction of 2-(benzylcarbamoyl)-2-phenylacetate with lithium hydroxide to form lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same steps outlined above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Medicine
In medicine, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate involves its interaction with various molecular targets, including enzymes and receptors. The lithium ion can modulate neurotransmitter release and receptor activity, while the benzylcarbamoyl and phenylacetate moieties can interact with specific proteins and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) ion 2-(carbamoyl)-2-phenylacetate
- Lithium(1+) ion 2-(benzylcarbamoyl)-2-methylacetate
- Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylpropionate
Uniqueness
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is unique due to the presence of both benzylcarbamoyl and phenylacetate groups, which provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C16H14LiNO3 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
lithium;3-(benzylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H15NO3.Li/c18-15(17-11-12-7-3-1-4-8-12)14(16(19)20)13-9-5-2-6-10-13;/h1-10,14H,11H2,(H,17,18)(H,19,20);/q;+1/p-1 |
Clave InChI |
CGYAKGXUSNXWDH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
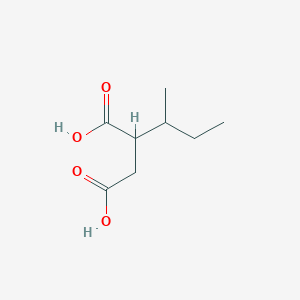
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
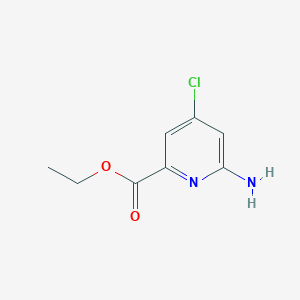
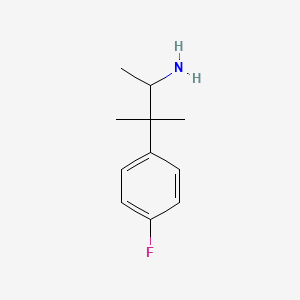

![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
